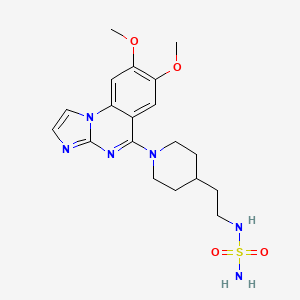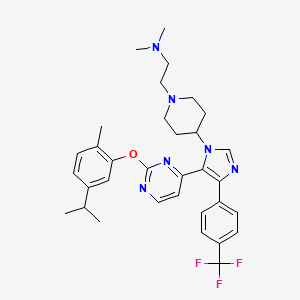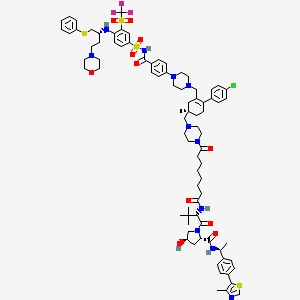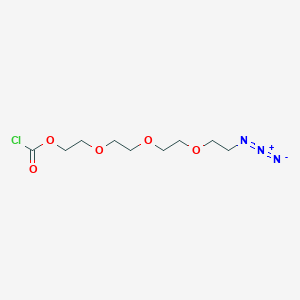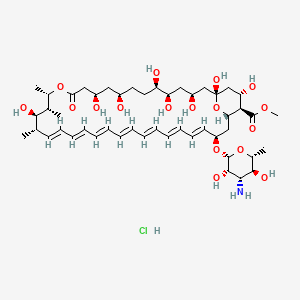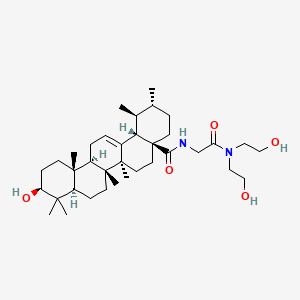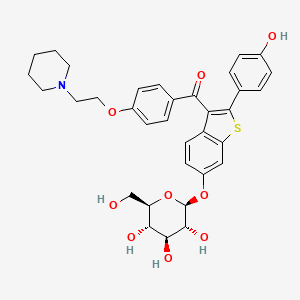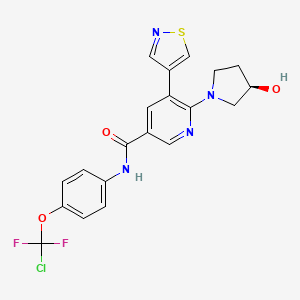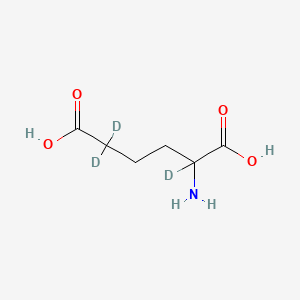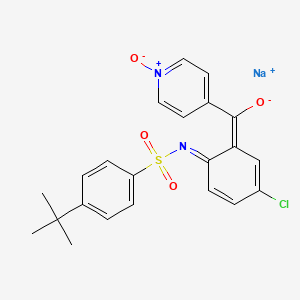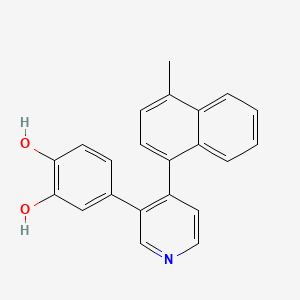
Rsk-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rsk-IN-1: is a potent and selective inhibitor of the ribosomal S6 kinase (RSK) family, specifically targeting the phosphorylation of Y-box binding protein 1 (YB-1). This compound has shown significant anti-tumor effects and is primarily used in scientific research to study the role of RSK in various cellular processes and diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rsk-IN-1 involves multiple steps, starting with the preparation of the core biaryl pyridine structure. The key steps include:
Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst and a base.
Nitration and Reduction: The nitro group is introduced into the aromatic ring, followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with an appropriate acid chloride to form the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Rsk-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify functional groups within the molecule.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
Rsk-IN-1 has a wide range of applications in scientific research, including:
Cancer Research: this compound is used to study the role of RSK in cancer cell proliferation, survival, and metastasis.
Neurodegenerative Diseases: The compound is being investigated for its potential to modulate signaling pathways involved in neurodegenerative diseases.
Inflammation: this compound is used to explore the role of RSK in inflammatory responses and its potential as an anti-inflammatory agent.
Cell Biology: Researchers use this compound to study the regulation of cell cycle, apoptosis, and other cellular processes mediated by RSK.
Mécanisme D'action
Rsk-IN-1 exerts its effects by inhibiting the activity of ribosomal S6 kinase (RSK). RSK is a serine/threonine kinase that functions downstream of the Ras/Raf/MEK/ERK signaling pathway. Upon activation by extracellular stimuli, RSK phosphorylates various cytosolic and nuclear targets, regulating processes such as cell proliferation, survival, and motility .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Rsk-IN-1 is compared with other RSK inhibitors to highlight its uniqueness:
LJH685: Another potent RSK inhibitor that binds to the N-terminal kinase ATP-binding site of RSK2.
PMD-026: A pan-RSK inhibitor currently in clinical trials for metastatic breast cancer.
Uniqueness of this compound: this compound is unique due to its specific inhibition of YB-1 phosphorylation and its demonstrated anti-tumor effects. Its selectivity and potency make it a valuable tool for studying RSK-mediated signaling pathways and their role in various diseases .
Propriétés
Formule moléculaire |
C22H17NO2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-[4-(4-methylnaphthalen-1-yl)pyridin-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C22H17NO2/c1-14-6-8-18(17-5-3-2-4-16(14)17)19-10-11-23-13-20(19)15-7-9-21(24)22(25)12-15/h2-13,24-25H,1H3 |
Clé InChI |
BYGBAJQOEZTVMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C3=C(C=NC=C3)C4=CC(=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


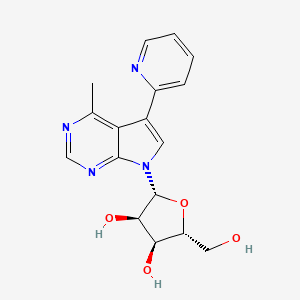
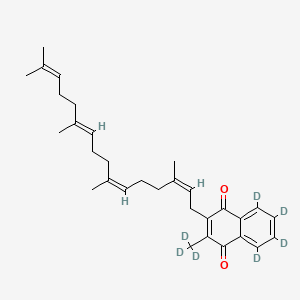
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
